Ethyl benzenesulfonate
Overview
Description
Synthesis Analysis
The synthesis of ethyl benzenesulfonate involves chemical reactions that highlight its versatility and potential for generating complex molecules. One study discusses the use of 1,1-Bis(benzenesulfonyl)ethylene as a synthetic equivalent of ethylene 1,2-dipole, showcasing a method for producing compounds derived from ethyl benzenesulfonate through dipolar reaction mechanisms that can be desulfonylated into formal ethylene adducts (Lucchi, Pasquato, & Modena, 1984).
Molecular Structure Analysis
Research on the molecular and supramolecular structures of derivatives related to ethyl benzenesulfonate, such as N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide, provides insights into the conformation and arrangement of these compounds at the molecular level. This study highlights the importance of molecular structure in determining the properties and reactivity of ethyl benzenesulfonate derivatives (Jacobs, Chan, & O'Connor, 2013).
Chemical Reactions and Properties
Ethyl benzenesulfonate undergoes acid-catalyzed hydrolysis to produce S-phenyl benzenethiosulfinate, a process that involves a hypervalent intermediate. This reaction demonstrates the chemical behavior of ethyl benzenesulfonate under varying pH conditions and the influence of nucleophiles, providing valuable kinetic evidence for understanding its chemical properties (Okuyama, Nakamura, & Fueno, 1990).
Physical Properties Analysis
The physical properties of ethyl benzenesulfonate, such as its ionic conductivity, are influenced by factors like molecular weight and the presence of benzenesulfonate groups. A study on polyether/salt hybrids incorporating benzenesulfonate groups reveals the impact of these factors on the amorphous phase and ionic conductivity of the compounds, underscoring the relationship between structure and physical properties (Ito, Tominaga, & Ohno, 1997).
Chemical Properties Analysis
Investigations into the nucleophilic displacement reactions of aryl benzenesulfonates with alkali-metal ethoxides provide insights into the chemical properties of ethyl benzenesulfonate derivatives. These studies highlight the role of metal ions in catalysis and the mechanisms underlying these reactions, offering a deeper understanding of the chemical behavior of ethyl benzenesulfonates and related compounds (Pregel, Dunn, & Buncel, 1991).
Scientific Research Applications
Polymerization Processes : Sato et al. (1995) discovered that ethyl α-benzene- and α-p-toluenesulfonylmethylacrylates act as effective chain transfer reagents in radical polymerizations of methyl methacrylate, styrene, and n-butyl acrylate (Sato et al., 1995).
Organic Synthesis : Rajeswaran and Srinivasan (1994) utilized oxidative cyclization of ethyl 1-benzenesulfonyl-2-bromomethyl-5-methoxyindole-3-carboxylate in the synthesis of benzocarbazoloquinones, highlighting its role in complex organic synthesis (Rajeswaran & Srinivasan, 1994).
Metal-Organic Chemistry : Zhou, Bontemps, and Jordan (2008) found that base-free phosphine-sulfonate nickel benzyl complexes, which are unaffected by ethylene pressure, can produce low-molecular-weight polyethylene (Zhou et al., 2008).
Catalysis : Jiang-bei (2000) identified optimal conditions for the synthesis of ethyl p-hydroxy-benzoate using p-methyl-benzenesulfonic acid as a catalyst (Jiang-bei, 2000).
Pharmaceutical Analysis : Raman, Reddy, Prasad, and Ramakrishna (2008) developed an RP-HPLC method to determine genotoxic alkyl benzenesulfonates in amlodipine besylate, ensuring drug safety (Raman et al., 2008).
Chemical Reactions : Okuyama, Nakamura, and Fueno (1990) studied the acid-catalyzed hydrolysis of ethyl benzenesulfenate, revealing the role of a hypervalent intermediate and the effects of various nucleophiles (Okuyama et al., 1990).
Coating Formulations : Olson (1983) explored the photo-Fries rearrangement of benzenesulfonate esters of hydroxyphenylbenzotriazole UV absorbers for potential applications in UV-curable coatings (Olson, 1983).
Crystallography : Shimizu, Enright, Ratcliffe, Preston, Reid, and Ripmeester (1999) reported that silver benzenesulfonate forms a unique layered 'inorgano-organic' solid with a six-fold metal-bridging mode for the sulfonate ion (Shimizu et al., 1999).
Electrochemistry : Ito, Tominaga, and Ohno (1997) found that PEO-salt hybrids with benzenesulfonate groups exhibit high ionic conductivity, useful in electrolytes for PEO oligomers (Ito et al., 1997).
Environmental Treatment : Antonucci, Yen, Kelly, Crocker, Dienemann, Miller, and Almarrsson (2002) used nanofiltration to convert the benzenesulfonate salt of an anti-MRSA carbapenem antibiotic into a more stable chloride salt (Antonucci et al., 2002).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl benzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c1-2-11-12(9,10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRMBCMMABGNMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7075428 | |
Record name | Benzenesulfonic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7075428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl benzenesulfonate | |
CAS RN |
515-46-8 | |
Record name | Ethyl benzenesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=515-46-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl benzenesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515468 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ETHYL BENZENESULFONATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3217 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7075428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl benzenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.456 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL BENZENESULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09424QHU6Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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